molecular formula C9H18ClNO B2515990 2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride CAS No. 2416235-71-5

2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride

Cat. No.: B2515990
CAS No.: 2416235-71-5
M. Wt: 191.7
InChI Key: VCZZDWBQSDIVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a diol or a diketone, under acidic or basic conditions to form the spirocyclic core. The amine group can then be introduced through reductive amination or other suitable amination reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The spirocyclic structure may also play a role in its biological activity by influencing the compound’s overall shape and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride is unique due to its specific spirocyclic structure combined with an amine group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

IUPAC Name

2-oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-6-8-5-9(7-11-8)3-1-2-4-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXGOJDOZVXYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(OC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.